![molecular formula C16H23ClN4O2 B2872996 Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2378506-99-9](/img/structure/B2872996.png)
Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting this process, the compound prevents the proliferation of cancer cells and inhibits the growth of fungi.
Biochemical and Physiological Effects:
Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and the growth of fungi. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate in lab experiments is its potent anticancer and antifungal activity. However, one of the limitations is the potential for toxicity, as it has been shown to have cytotoxic effects on normal cells.
Future Directions
There are several future directions for the study of tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate. One potential direction is the development of more potent analogs with fewer toxic effects. Additionally, the compound could be studied for its potential as a therapeutic agent in other diseases, such as bacterial infections or parasitic diseases. Further research could also be conducted to elucidate the exact mechanism of action of the compound and to identify potential drug targets.
Synthesis Methods
The synthesis of tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves the reaction between 2-chloropyrimidine-4-carbaldehyde and tert-butyl 2-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product.
Scientific Research Applications
Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. Additionally, it has been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of various fungi.
properties
IUPAC Name |
tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c1-15(2,3)23-14(22)21-10-16(11-21)5-8-20(9-6-16)12-4-7-18-13(17)19-12/h4,7H,5-6,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHOFKXIJVOBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=NC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.